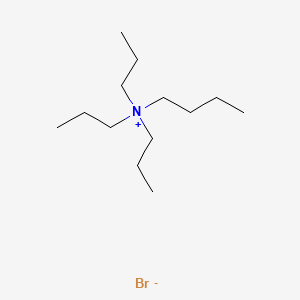
Didansyl-1,3-diaminopropane
Overview
Description
Didansyl-1,3-diaminopropane is an organic compound used primarily in scientific research. It is a colorless, crystalline solid with the molecular formula C7H14N2. This compound is a derivative of propane, composed of two nitrogen atoms and seven carbon atoms. It is known for its applications in various fields, including analytical chemistry and biochemistry.
Preparation Methods
Didansyl-1,3-diaminopropane can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. This method involves the following steps:
Amination of Acrylonitrile: Acrylonitrile is treated with ammonia to form aminopropionitrile.
Hydrogenation: The aminopropionitrile is then hydrogenated to produce this compound.
Chemical Reactions Analysis
Didansyl-1,3-diaminopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly in the formation of Schiff bases.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Didansyl-1,3-diaminopropane has several scientific research applications:
Chromatography: It is used in liquid chromatography for the detection of various amines.
Synthesis of Schiff Bases: This compound is involved in the synthesis of Schiff bases, which have applications in analytical chemistry.
Mass Spectrometry: this compound derivatives are used in mass spectrometry for the analysis of industrial water samples.
Antiviral Research: Some derivatives of this compound have shown activity against human immunodeficiency virus (HIV-1).
Mechanism of Action
The mechanism of action of Didansyl-1,3-diaminopropane involves its role as a building block in the synthesis of heterocycles and coordination complexes. It serves as a ligand that can bind to various molecular targets, facilitating the formation of complex structures. This compound also plays a role in the activation of enzymes involved in the biosynthesis of secondary metabolites .
Comparison with Similar Compounds
Didansyl-1,3-diaminopropane can be compared with other similar compounds such as:
1,3-Diaminopropane: A simple diamine with similar structural features but different applications.
Spermidine: Another polyamine that shares some functional similarities with this compound.
Putrescine: A diamine that is structurally related but has different biological roles.
The uniqueness of this compound lies in its specific applications in analytical chemistry and its role in the synthesis of complex molecular structures.
Properties
IUPAC Name |
5-(dimethylamino)-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S2/c1-30(2)24-14-5-12-22-20(24)10-7-16-26(22)36(32,33)28-18-9-19-29-37(34,35)27-17-8-11-21-23(27)13-6-15-25(21)31(3)4/h5-8,10-17,28-29H,9,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXAPGVWXVSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404431 | |
| Record name | Didansyl-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64144-62-3 | |
| Record name | Didansyl-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didansyl-1-3-diaminopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)










![1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1621938.png)

![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)
